molecular formula C17H16ClN3O4 B2807883 ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 330672-32-7

ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B2807883
CAS-Nummer: 330672-32-7
Molekulargewicht: 361.78
InChI-Schlüssel: SIFCFWRDCDISBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with ester, chlorophenyl, and methyl substituents. This compound is synthesized via Hantzsch-type reactions, typically involving condensation of 6-aminouracils with substituted acetates under reflux conditions in ethanol . Key structural features include:

  • 2-Chlorophenyl group at position 5, influencing steric and electronic properties.
  • Methyl group at position 7, enhancing lipophilicity.
  • Ethyl ester at position 6, critical for solubility and reactivity in downstream modifications.

Structural confirmation is achieved through IR (C=O and C-Cl stretches), $ ^1 \text{H} $-NMR (substituent integration), and elemental analysis . While direct biological data for this compound are absent in the provided evidence, structurally related analogs demonstrate antimicrobial and antifungal activities .

Eigenschaften

IUPAC Name

ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-3-25-16(23)11-8(2)19-14-13(15(22)21-17(24)20-14)12(11)9-6-4-5-7-10(9)18/h4-7,12H,3H2,1-2H3,(H3,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCFWRDCDISBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine carboxylates exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Synthesis Conditions Biological Activity Reference
Target Compound 5-(2-ClPh), 7-Me, 6-COOEt $ \text{C}{17}\text{H}{14}\text{ClN}3\text{O}4 $ 367.76 Not reported IR: 1666 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 1.23 (t, OCH$ _2 $CH$ _3 $), 2.41 (s, CH$ _3 $) Reflux in EtOH (15 h) Not reported
Compound 22a 5-(2-ClPh), 1-(Bz-N-Me), 7-Me $ \text{C}{25}\text{H}{25}\text{ClN}4\text{O}4 $ 499.94 175–176 IR: 1720 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 3.25 (N-CH$ _3 $) Reflux in EtOH (18 h) Not reported
Compound 25 5-(3-NO$ _2 $Ph), 1,3-dipropyl $ \text{C}{21}\text{H}{25}\text{N}5\text{O}6 $ 467.45 97–98 IR: 1680 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 1.05 (t, propyl) Reflux in MeOH (12 h) Not reported
Compound 6a (Thiazolo analog) 5-(2-ClPh), 7-Me, thiazolo core $ \text{C}{16}\text{H}{14}\text{ClN}3\text{O}3\text{S} $ 363.81 Not reported IR: 1725 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 5.37 (s, pyrimidine-H) Mannich reaction (MCR) Antibacterial, antifungal
Pipemidic Acid Ethyl Ester 8-Et, 2-piperazinyl $ \text{C}{15}\text{H}{20}\text{N}4\text{O}3 $ 304.35 Not reported Not provided Esterification Antibacterial (quinolone derivative)

Key Observations:

Substituent Effects on Solubility :

  • The ethyl ester in the target compound enhances solubility in organic solvents compared to methyl or isopropyl esters .
  • Chlorophenyl groups reduce aqueous solubility but improve membrane permeability, as seen in Compound 6a .

Synthesis Efficiency :

  • The target compound’s synthesis (15 h reflux) is faster than Compound 22a (18 h), likely due to less steric hindrance from smaller substituents .

Biological Relevance: While the target compound lacks reported activity, Compound 6a (thiazolo analog) shows broad-spectrum antimicrobial effects, suggesting the pyrido[2,3-d]pyrimidine scaffold is pharmacologically promising .

Spectral Trends :

  • IR C=O stretches range from 1666–1725 cm$ ^{-1} $, reflecting electronic differences from substituents .
  • $ ^1 \text{H} $-NMR signals for methyl groups (δ 2.41–2.45) and ethyl esters (δ 1.23–1.25) are consistent across analogs .

Research Findings and Implications

  • Structural Optimization : Replacement of the 2-chlorophenyl group with 3-nitrophenyl (as in Compound 25) lowers melting points (97–98°C vs. 175°C in 22a), likely due to reduced crystallinity from nitro group planarity .
  • Activity Prediction : The thiazolo analog (6a) demonstrates that Mannich modifications at position 3 enhance antimicrobial activity, a strategy applicable to the target compound .
  • Pharmaceutical Potential: The ethyl ester moiety in pipemidic acid derivatives suggests that the target compound could serve as a prodrug or intermediate in antibiotic synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate?

  • The compound is typically synthesized via multi-component reactions (MCRs) involving pyrimidine precursors and functionalized aldehydes. A validated method includes refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride, yielding 78% after recrystallization .
  • Key steps : Optimize reaction time (8–10 hours), temperature (reflux), and stoichiometry. Use sodium acetate as a catalyst and ethyl acetate-ethanol (3:2) for crystallization to ensure purity >95% .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Analytical methods :

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity.
  • NMR : Confirm the presence of the 2-chlorophenyl group via aromatic proton signals (δ 7.3–7.5 ppm) and the ethyl ester moiety (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns (e.g., C—H···O interactions along the c-axis) .

Advanced Research Questions

Q. What structural features influence the compound’s biological activity, and how can they be modified?

  • The bicyclic pyrido[2,3-d]pyrimidine core and the 2-chlorophenyl substituent are critical for enzyme inhibition (e.g., kinases, dihydrofolate reductase).
  • Modifications :

  • Replace the ethyl ester with allyl or benzyl groups to alter lipophilicity and bioavailability .
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance binding affinity .
    • Validation : Use molecular docking and in vitro assays (IC50 measurements) to correlate structural changes with activity .

Q. How do crystal packing interactions affect the compound’s physicochemical properties?

  • X-ray studies reveal a puckered pyrimidine ring (deviation: 0.224 Å from plane) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, influencing solubility and stability .
  • Hydrogen-bonded chains along the c-axis (C—H···O) contribute to crystalline lattice stability, which can be leveraged to design co-crystals for improved dissolution rates .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Inconsistent IC50 values across studies (e.g., 10 µM vs. 25 µM for kinase inhibition).
  • Resolution : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
  • Example : A 2024 study attributed discrepancies to variations in cell line passage numbers or solvent effects (DMSO concentration ≤0.1% recommended) .

Methodological Guidance

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure.
  • Pair with flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to quantify caspase-3/7 activation .

Q. How can computational tools predict the compound’s metabolic stability?

  • ADME prediction : Use SwissADME to calculate logP (predicted ~2.8) and identify cytochrome P450 isoforms (e.g., CYP3A4) likely involved in metabolism .
  • MD simulations : Model interactions with blood plasma proteins (e.g., albumin) to estimate half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.